Hidruro de trifenilestannio

Descripción general

Descripción

Triphenyltin hydride is a compound studied extensively in organometallic chemistry due to its unique properties and applications in synthesis and catalysis.

Synthesis Analysis

- The synthesis of triphenyltin hydride involves reactions with other organotin compounds and can involve stereoselective processes. For instance, reaction of menthylmagnesium chloride with triphenyltin chloride leads to triphenyltin hydrides with controlled stereochemistry (Dakternieks et al., 1999).

Molecular Structure Analysis

- The molecular structure of triphenyltin hydride has been explored through X-ray crystallography, revealing various coordination environments around the tin atom. This includes trigonal bipyramidal structures with different bonding patterns (Das et al., 1987).

Chemical Reactions and Properties

- Triphenyltin hydride undergoes various chemical reactions, such as decomposition and addition reactions, which are influenced by factors like oxygen and radical catalysts (Franco et al., 1965).

Physical Properties Analysis

- The physical properties, such as thermal stability and crystalline structure, are influenced by the compound's interaction with other molecules and the environment. For example, in the presence of certain ligands, triphenyltin hydride forms one-dimensional chain structures, as demonstrated through crystallography studies (Yin et al., 2003).

Chemical Properties Analysis

- The chemical properties of triphenyltin hydride are diverse, including its reactivity in forming organotin compounds with various biologically active groups. The structure and reactivity are significantly influenced by the nature of bonding and coordination around the tin atom (James et al., 1992).

Aplicaciones Científicas De Investigación

Síntesis Orgánica

El hidruro de trifenilestannio es un reactivo conocido en la síntesis orgánica, particularmente para la reducción de cetonas y ésteres α,β-insaturados . Se utiliza en presencia de trietilborano para la reducción 1,4 selectiva, proporcionando un método para sintetizar cetonas saturadas a partir de sus precursores insaturados . Esta aplicación es crucial para el desarrollo de moléculas orgánicas complejas y productos farmacéuticos.

Reacciones Radicales

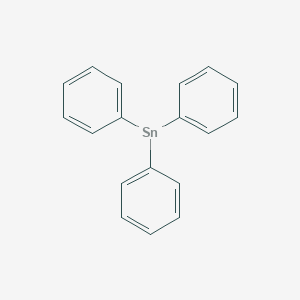

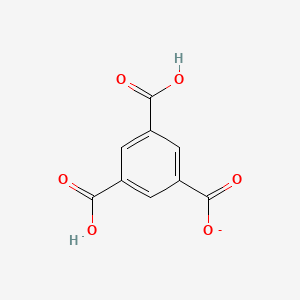

El TPT actúa como precursor radical en reacciones de reducción de radicales libres. Cuando se utiliza con iniciadores como el 9-borabiciclo [3.3.1]nonano (9-BBN), facilita las hidroestanilaciones de olefinas . Este proceso es significativo para agregar grupos que contienen estaño a las olefinas, que se pueden manipular posteriormente para sintetizar varios compuestos orgánicos.

Reacciones de Descomposición y Adición

En mecanismos de descomposición, el TPT sufre un mecanismo de radical libre, formando hexafenildiestannio y tetrafenilestannio como productos principales. Estas reacciones se estudian para comprender la estabilidad y la reactividad de los compuestos de organoestaño.

Estudios de Compuestos Organometálicos

El TPT es un tema importante en la investigación de la química organometálica. Los estudios se centran en su comportamiento, características de unión y reactividad con otros compuestos, que son fundamentales para el desarrollo de nuevos reactivos y catalizadores organometálicos .

Estudios de Impacto Ambiental

La investigación sobre el TPT también incluye su impacto ambiental, particularmente su papel como biocida y sus efectos toxicológicos. Comprender el destino ambiental del TPT es crucial para evaluar los riesgos y establecer prácticas seguras de manipulación y eliminación.

Aplicaciones en Química Analítica

En química analítica, el TPT se utiliza para estudios de especiación. Ayuda a identificar y cuantificar diferentes formas de estaño en muestras ambientales, lo cual es esencial para monitorear y controlar la contaminación por estaño.

Especiación en Contexto Agrícola

La especiación del TPT también es relevante en la agricultura, donde se utiliza para estudiar la distribución y los efectos de los compuestos organoestaño en cultivos y suelos. Esta investigación es vital para garantizar la seguridad alimentaria y las prácticas agrícolas sostenibles.

Aplicaciones de Síntesis

Por último, el TPT se utiliza en varias aplicaciones de síntesis más allá de sus capacidades de reducción. Está involucrado en la síntesis de estannanos y otros compuestos a base de estaño, que tienen aplicaciones que van desde la ciencia de los materiales hasta la química medicinal.

Mecanismo De Acción

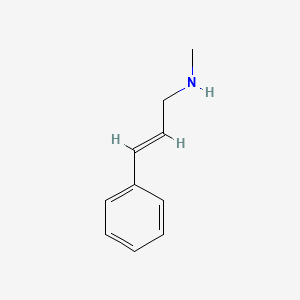

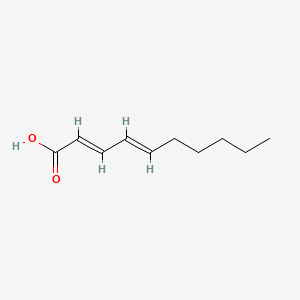

Triphenyltin hydride, also known as Triphenylstannane, is an organotin compound with the formula (C6H5)3SnH . It is a white distillable oil that is soluble in organic solvents . Here is a detailed analysis of its mechanism of action:

Target of Action

Triphenyltin hydride is often used as a source of “H·” to generate radicals or cleave carbon-oxygen bonds . The primary targets of this compound are substrates that can accept a hydrogen atom .

Mode of Action

Instead, it transfers H to substrates usually via a radical chain mechanism . This reactivity exploits the relatively good stability of "Ph3Sn·" .

Biochemical Pathways

The compound is involved in various biochemical pathways, including the reductive deselenenylation reaction, free radical hydrostannylations of olefins, and the reduction of α, β-unsaturated ketones and esters . It can also be used as a radical precursor in free-radical reduction reactions .

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in organic solvents such as benzene and thf . This suggests that its bioavailability may be influenced by the presence of these solvents.

Result of Action

The result of Triphenyltin hydride’s action is the generation of radicals or the cleavage of carbon-oxygen bonds . This can lead to various downstream effects, depending on the specific substrates and reactions involved.

Action Environment

The action of Triphenyltin hydride can be influenced by environmental factors. For example, its solubility in different solvents can affect its availability and reactivity . Additionally, it is known to be toxic and is classified as a hazard under the Global Harmonized System (GHS), indicating that safety precautions must be taken when handling and using this compound .

Safety and Hazards

Propiedades

InChI |

InChI=1S/3C6H5.Sn/c3*1-2-4-6-5-3-1;/h3*1-5H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXWFLISHPUINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893312 | |

| Record name | Triphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

892-20-6, 17272-58-1 | |

| Record name | Triphenyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannyl, triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017272581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyltin hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLTIN HYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95T92AGN0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of triphenyltin hydride?

A1: Triphenyltin hydride has a molecular formula of C18H16Sn and a molecular weight of 351.06 g/mol.

Q2: Are there any spectroscopic data available for triphenyltin hydride?

A2: Yes, triphenyltin hydride has been characterized using various spectroscopic techniques. For instance, 1H NMR spectroscopy can distinguish between the E and Z isomers formed during hydrostannation reactions with alkynes. [] Additionally, 119Sn NMR spectroscopy is frequently employed to analyze organotin compounds, including triphenyltin hydride and its derivatives. []

Q3: How does triphenyltin hydride function as a reagent in organic synthesis?

A3: Triphenyltin hydride is a potent source of hydrogen atoms (H•) which are highly reactive species capable of participating in radical reactions. It's frequently employed in radical chain reactions, often with AIBN (azobisisobutyronitrile) as an initiator. [, ]

Q4: Can you provide an example of a common reaction where triphenyltin hydride is used?

A4: Triphenyltin hydride is widely used for the reductive dehalogenation of alkyl halides. This reaction proceeds through a radical mechanism, replacing the halogen atom with a hydrogen atom. [, ]

Q5: Is triphenyltin hydride stereoselective in its reactions?

A5: The stereoselectivity of triphenyltin hydride depends on the specific reaction and reaction conditions. For example, in radical cyclizations, the choice of reducing agent, such as triphenyltin hydride or tris(trimethylsilyl)silane, can influence the trans/cis ratio of the cyclic products. []

Q6: Can you provide some examples of the synthetic applications of triphenyltin hydride?

A6: Triphenyltin hydride is highly versatile, enabling the synthesis of diverse molecules. Some notable examples include:

- Synthesis of tetrahydrofurans: Triphenyltin hydride facilitates the tandem hydrogen atom abstraction/radical nucleophilic displacement sequence leading to tetrahydrofurans. []

- Formation of medium-sized ring ethers: Triphenyltin hydride serves as a crucial reagent in the reductive desulfurization of thionolactones, efficiently yielding cyclic ethers, often with high stereocontrol. []

- Synthesis of aminocyclopentitols: Triphenyltin hydride, in conjunction with triethylborane, enables the cyclization of alkyne-tethered oxime ethers, providing access to aminocyclopentitols, valuable building blocks in carbohydrate chemistry. [, ]

- Carbocyclic core of cyclopentane-type glycosidase inhibitors: Triphenyltin hydride plays a key role in synthesizing the carbocyclic core of these biologically relevant inhibitors, highlighting its applicability in medicinal chemistry. []

Q7: Are there any alternative reagents to triphenyltin hydride in organic synthesis?

A7: Yes, several alternatives exist, including tributyltin hydride, tris(trimethylsilyl)silane, and dibutyltin dihydride. The choice of reagent often depends on the specific reaction requirements and the desired selectivity. [, , ]

Q8: What are the safety concerns associated with triphenyltin hydride?

A8: Triphenyltin hydride is toxic and requires careful handling. It can be absorbed through the skin, posing health risks. Proper personal protective equipment, including gloves and eye protection, should always be used when handling this compound. []

Q9: What about its environmental impact?

A9: Organotin compounds, including triphenyltin hydride, can have detrimental effects on the environment, particularly aquatic life. Therefore, responsible waste management practices are crucial to minimize ecological damage. [, ]

Q10: Are there any regulations regarding the use and disposal of triphenyltin hydride?

A10: Yes, triphenyltin hydride falls under the regulations governing hazardous substances. It's essential to adhere to all local, national, and international regulations related to its handling, storage, use, and disposal. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(15E,17E,19E,21E)-23-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1233298.png)

![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1233301.png)

![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)

![9-Borabicyclo[3.3.1]nonane](/img/structure/B1233307.png)